Product packaging for Methyl 2-hydroxy-4-phenylbenzoate(Cat. No.:CAS No. 117369-94-5)

Methyl 2-hydroxy-4-phenylbenzoate

Cat. No.: B176660
CAS No.: 117369-94-5
M. Wt: 228.24 g/mol
InChI Key: DJSGFYYLFUDUFT-UHFFFAOYSA-N
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Description

Contextual Significance within Phenolic Esters and Benzophenone (B1666685) Analogues

The significance of Methyl 2-hydroxy-4-phenylbenzoate is best understood by examining the chemical families to which it belongs.

Phenolic Esters are a class of compounds that are widespread as precursors and building blocks for synthesizing commodity chemicals. rsc.org They find extensive applications in the fragrance, food, cosmetic, pharmaceutical, and agrochemical industries. rsc.org Compared to their corresponding phenols, phenolic esters often exhibit greater stability and lower toxicity. rsc.org The esterification of phenolic compounds is a primary method for their modification, and modern synthetic approaches often employ enzymes as catalysts to ensure milder reaction conditions and reduce by-products, making the process more environmentally friendly. mdpi.com The covalent linkage of phenolic acids to polymers like cellulose (B213188) can create materials with long-term antioxidant and antimicrobial properties, as it prevents the leaching of the active phenolic moieties. acs.org

Benzophenone Analogues represent a ubiquitous structural scaffold in medicinal chemistry. researchgate.net This core structure is found in numerous naturally occurring and synthetic molecules that exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects. researchgate.netrsc.org The versatility of the benzophenone framework allows for substitutions on its aryl rings, which can modulate its biological effects. bohrium.com For instance, the introduction of fluorinated groups has been shown to enhance the cytotoxic properties of some benzophenone derivatives against cancer cell lines. bohrium.com Beyond medicine, benzophenones are also important ingredients in perfumes and serve as photoinitiators in industrial processes. researchgate.net

The dual identity of this compound as both a phenolic ester and a benzophenone analogue makes it a molecule with potential for synergistic or unique properties, driving its relevance in chemical research.

Historical Development and Initial Research Trajectories

While specific historical documentation on the initial synthesis of this compound is not extensively detailed in readily available literature, its structural components suggest that its development is rooted in well-established synthetic transformations. The core structure, a hydroxybenzophenone, is classically synthesized via the Fries rearrangement .

This reaction involves the rearrangement of a phenyl ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like aluminum chloride. nih.govchemicalbook.com In the context of this compound, the likely precursor would be a suitably substituted phenyl benzoate (B1203000). For example, the synthesis of (2-Hydroxy-5-methylphenyl) phenyl methanone (B1245722) is achieved through the Fries rearrangement of 4-methyl phenyl benzoate. nih.govuomphysics.net Initial research trajectories for compounds of this class would have focused on optimizing the conditions for such rearrangements to achieve high yields and selectivity for the desired ortho-hydroxy isomer, which is crucial for the final structure of this compound.

Following the formation of the hydroxybenzophenone core, the final step would involve standard esterification of the carboxylic acid group to yield the methyl ester. Early research would have concentrated on establishing reliable and scalable synthetic routes to access this and related compounds, thereby enabling further investigation into their chemical and physical properties.

Current Research Landscape and Emerging Trends

Current research does not heavily feature this compound as a primary molecule of interest. However, the broader classes to which it belongs are areas of intense scientific investigation.

The research landscape for benzophenone analogues is particularly dynamic, with a strong focus on medicinal chemistry. researchgate.net A major trend is the design and synthesis of novel derivatives to probe structure-activity relationships (SAR) for various therapeutic targets. rsc.org Significant effort is directed towards developing potent anti-cancer agents, with studies exploring how different substituents on the benzophenone scaffold influence cytotoxicity against various cancer cell lines. bohrium.com Molecular docking and dynamics simulations are increasingly used to understand the binding interactions of these analogues with biological targets, such as enzymes and DNA, guiding the design of more effective drug candidates. bohrium.comnih.gov

For phenolic esters , emerging trends focus on green chemistry and sustainable synthesis. Researchers are exploring enzymatic and biocatalytic methods to produce these esters under milder, more environmentally benign conditions. mdpi.commdpi.com Another active area is the development of novel catalytic systems and activating agents to improve the efficiency and selectivity of O-acylation of phenols. rsc.org Furthermore, phenolic esters are being incorporated into advanced materials, such as modified biopolymers, to create functional materials with enhanced properties like antioxidant or antimicrobial activity for applications in packaging and medicine. acs.org

The future role of this compound in research will likely be as a precursor or intermediate in the synthesis of more complex, high-value molecules that harness the combined chemical reactivity and biological potential of its phenolic ester and benzophenone functionalities.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 117369-94-5 echemi.com
Molecular Formula C₁₄H₁₂O₃ nih.gov
Molecular Weight 228.24 g/mol nih.gov
Synonyms Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate, Methyl 3-hydroxy-4-phenylbenzoate echemi.comvulcanchem.com

Table 2: Investigated Biological Activities of Benzophenone Analogues

Biological ActivityDescriptionSource(s)
Anti-inflammatory A series of benzophenone analogues demonstrated significant anti-inflammatory activity in studies, with some compounds reducing leukocyte counts, indicating an inhibition of prostaglandin (B15479496) production. nih.gov
Anticancer The benzophenone scaffold is a parent nucleus for antitumor compounds. rsc.org Novel fluorinated derivatives have shown excellent cytotoxicity against cervical and breast cancer cell lines. bohrium.com rsc.orgbohrium.com
Antimicrobial Many naturally occurring and synthetic benzophenones exhibit antimicrobial properties. researchgate.net
Antiviral The benzophenone structure is found in molecules with antiviral effects, including inhibitors of HIV reverse transcriptase. researchgate.netuomphysics.net
Enzyme Inhibition Certain diamino derivatives of benzophenone have been shown to have inhibitory activity against specific enzymes like hPin1. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B176660 Methyl 2-hydroxy-4-phenylbenzoate CAS No. 117369-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSGFYYLFUDUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558486
Record name Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117369-94-5
Record name Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations for Methyl 2 Hydroxy 4 Phenylbenzoate and Its Structural Analogues

Classical Organic Synthesis Routes

Classical methods for the synthesis of methyl 2-hydroxy-4-phenylbenzoate and its analogues often rely on well-established organic reactions. These routes, while sometimes requiring harsh conditions, form the foundation of synthetic strategies for this class of compounds.

Esterification Reactions and Optimizations

The most direct route to this compound is the esterification of 2-hydroxy-4-phenylbenzoic acid with methanol (B129727). This reaction, a type of Fischer-Speier esterification, is typically catalyzed by a strong acid. The general mechanism involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Optimization of Fischer esterification for substituted benzoic acids has been a subject of extensive research to improve yields and reaction times. acs.orgnsf.govacs.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. nsf.govresearchgate.net For instance, the esterification of substituted benzoic acids has been optimized under sealed-vessel microwave conditions, leading to significantly reduced reaction times and improved yields compared to conventional heating. acs.orgnsf.gov The choice of catalyst and solvent also plays a crucial role. While sulfuric acid is a common catalyst, other options like solid acid catalysts and ionic liquids have been explored to facilitate easier workup and improve environmental friendliness. researchgate.net The esterification of 2-hydroxybenzoic acid (salicylic acid) with methanol to produce methyl salicylate (B1505791) (oil of wintergreen) is a well-known example that highlights the two potential esterification sites when a hydroxyl group is present. mdpi.com

Table 1: Optimization of Fischer Esterification for Substituted Benzoic Acids

Reaction ConditionParameter VariedObservationReference
Microwave-assistedTemperatureYield increases with temperature up to an optimal point, then plateaus or decreases. nsf.gov
Microwave-assistedReaction TimeSignificant reduction in reaction time compared to conventional heating. acs.orgnsf.gov
Conventional HeatingCatalystSolid acid catalysts and ionic liquids offer alternatives to mineral acids with easier separation. researchgate.net
Conventional HeatingAlcoholPrimary alcohols generally give higher yields than secondary or tertiary alcohols. nsf.gov

Fries Rearrangement Pathways for Hydroxybenzophenone Precursors

The Fries rearrangement is a key reaction for the synthesis of hydroxybenzophenone precursors, which can be subsequently modified to yield structural analogues of this compound. This rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.govgoogle.com The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the phenolic ring. nih.gov

The regioselectivity of the Fries rearrangement is influenced by reaction conditions. Lower temperatures tend to favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. nih.gov This rearrangement is of significant industrial importance for producing hydroxyaryl ketones, which are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals. google.comacs.org For example, the Fries rearrangement of phenyl benzoate (B1203000) yields a mixture of 2-hydroxybenzophenone (B104022) and 4-hydroxybenzophenone. nih.gov

Benzoylation Strategies

Benzoylation, the introduction of a benzoyl group, is a crucial strategy for synthesizing structural analogues. The Schotten-Baumann reaction is a classic method for the benzoylation of phenols, typically carried out using benzoyl chloride in the presence of an aqueous base like sodium hydroxide. acs.org This reaction can be used to prepare phenyl benzoate from phenol (B47542) and benzoyl chloride.

Furthermore, hydroxybenzophenones, obtained from the Fries rearrangement, can undergo further benzoylation to produce benzoyloxy benzophenones. researchgate.net This two-step process, involving Fries rearrangement followed by benzoylation, provides a versatile route to a variety of substituted benzophenone (B1666685) analogues.

Alkylation and Arylation Reactions

Alkylation and arylation reactions offer pathways to introduce alkyl and aryl groups onto the core structure, leading to a diverse range of analogues. The benzylation of phenols, for instance, can be achieved by reacting a phenol with a benzyl (B1604629) halide in the presence of a base. rsc.org

Modern catalytic methods have significantly advanced arylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between aryl halides and arylboronic acids. This approach can be used to synthesize the biphenyl (B1667301) core of the target molecule.

One-Pot and Cascade Synthesis Approaches

One-pot and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps in a single operation without isolating intermediates. While specific one-pot syntheses for this compound are not extensively reported, the principles can be applied. For example, a one-pot synthesis could potentially involve a Suzuki-Miyaura coupling to form the 4-phenylbenzoic acid intermediate, followed by in-situ esterification. researchgate.netnih.govacs.orgmdpi.com

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, have been employed in the synthesis of complex molecules. The development of such a cascade for the synthesis of 4-phenylsalicylates would represent a significant advancement in synthetic efficiency.

Modern Catalytic Approaches

Modern catalytic methods are continuously being developed to overcome the limitations of classical synthesis, such as harsh reaction conditions and the use of stoichiometric reagents. These approaches often offer higher selectivity, milder conditions, and greater functional group tolerance.

Palladium-catalyzed reactions have been instrumental in the synthesis of biphenyl derivatives. For instance, Pd(II)-catalyzed C-H activation has been utilized for the synthesis of biphenyl-2-carbonitrile derivatives. acs.org Rhodium catalysts have also shown promise in the synthesis of substituted benzoates through various cyclization reactions. acs.org For example, Rh(I)-catalyzed cycloaromatization of 1,3-dien-5-ynes has been developed to produce substituted benzoates. nsf.gov

Zeolite catalysts have been explored for the benzoylation of phenol with benzoic acid to produce hydroxybenzophenones, offering a reusable and environmentally friendly alternative to traditional Lewis acids. researchgate.net These modern catalytic systems hold great potential for the efficient and selective synthesis of this compound and its diverse analogues.

Transition Metal-Catalyzed Coupling Reactions

The synthesis of the biphenyl core of this compound and its analogues heavily relies on transition metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is a prominent and widely utilized method. libretexts.orglumenlearning.com

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. lumenlearning.com This reaction is instrumental in creating biaryl compounds, which form the backbone of this compound. libretexts.org The general scheme for a Suzuki-Miyaura coupling to form a biphenyl structure is depicted below:

Scheme 1: General Reaction Scheme of Suzuki Cross-Coupling

Generated code

Where Ar1 and Ar2 are aryl groups, X is a halide (I, Br, Cl) or triflate, and B(OR)2 represents a boronic acid or ester.

The catalytic cycle of the Suzuki coupling typically proceeds through three fundamental steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the organoborane to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org

A variety of palladium catalysts are employed in Suzuki couplings, often consisting of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) and a ligand. lumenlearning.com The choice of ligand is crucial for the efficiency and selectivity of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often enhancing the catalyst's performance. numberanalytics.com The reactivity of the aryl halide is dependent on the halogen, with the general order being I > Br > OTf >> Cl. lumenlearning.com

Recent advancements have focused on developing more active and stable palladium catalysts, including palladacycle precatalysts and palladium nanoparticles, which can improve reaction rates and yields. numberanalytics.comumn.edu Nickel complexes have also been explored as catalysts for the coupling of chloroarenes with arylboronic acids. google.com

Below is a table summarizing typical components and conditions for Suzuki-Miyaura coupling reactions for the synthesis of biphenyl derivatives.

ComponentExamplesRole in Reaction
Aryl Halide Aryl iodides, bromides, chlorides, triflatesElectrophilic partner
Organoboron Reagent Arylboronic acids, Arylboronic estersNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂Facilitates C-C bond formation
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, NEt₃Activates the organoboron reagent
Solvent Toluene, Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF)Dissolves reactants and facilitates reaction

Biocatalytic Transformations and Enantioselective Synthesis

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral molecules. For structural analogues of this compound, particularly those possessing stereogenic centers, biocatalysis provides a powerful tool for enantioselective synthesis. This is often achieved through the asymmetric reduction of prochiral ketones or the kinetic resolution of racemates using enzymes or whole-cell systems. jiangnan.edu.cn

For instance, the synthesis of chiral hydroxy esters, which are structurally related to the target molecule, has been successfully demonstrated using biocatalytic asymmetric reduction. jiangnan.edu.cn A key example is the production of ethyl (R)-2-hydroxy-4-phenylbutyrate, a crucial building block for angiotensin-converting enzyme (ACE) inhibitors, through the microbial reduction of the corresponding ketoester. jiangnan.edu.cn This process highlights the advantages of biosynthesis, such as high enantioselectivity and mild reaction conditions. jiangnan.edu.cn

Various microorganisms, including yeast strains like Candida krusei, have been screened and optimized for their ability to perform such reductions with high yield and enantiomeric excess (ee). jiangnan.edu.cn The reaction conditions, such as pH, temperature, and the use of co-solvents, are critical parameters that are optimized to enhance both the conversion and the enantioselectivity of the transformation. jiangnan.edu.cn

Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, represent a further advancement in biocatalytic synthesis. mdpi.com For example, a bienzymatic cascade has been developed for the synthesis of optically pure (S)-4-methoxymandelonitrile benzoate. This process involves a hydroxynitrile lyase-catalyzed hydrocyanation followed by a lipase-catalyzed benzoylation. mdpi.com Such cascade reactions improve process efficiency by reducing the number of work-up steps and minimizing waste. mdpi.com

The table below illustrates the types of biocatalytic transformations applicable to the synthesis of chiral analogues.

Transformation TypeBiocatalyst ExampleSubstrate TypeProduct Feature
Asymmetric Reduction Candida kruseiProchiral ketoesterChiral hydroxy ester
Kinetic Resolution Lipase (B570770)Racemic alcohol/esterEnantiopure alcohol/ester
Enzymatic Esterification LipaseRacemic hydroxy acidChiral ester
Enzyme Cascade Hydroxynitrile lyase & LipaseAldehydeEnantiopure protected cyanohydrin

Photochemical and Electrochemical Synthesis Methods

In addition to traditional chemical methods, photochemical and electrochemical approaches are emerging as alternative strategies for the synthesis of biphenyl compounds. These methods can offer milder reaction conditions and unique reactivity patterns.

Photochemical Synthesis involves the use of light to initiate chemical reactions. For biphenyl synthesis, a metal-free photochemical method called "photosplicing" has been developed. researchgate.netresearchgate.net This technique can be used for the selective preparation of a wide range of biphenyls from N-aroylsulfonamides. researchgate.net The use of photosensitizers in combination with UV-A, UV-B, or even sunlight can enhance the efficiency of this process, making it more amenable to larger-scale production. researchgate.net Photolytic extrusion of sulfur dioxide from cyclic sulfones is another photochemical route to form the carbon-carbon bond in bridged biphenyl systems. cdnsciencepub.com

Electrochemical Synthesis utilizes an electric current to drive chemical reactions. This approach can provide a direct and controlled method for forming biphenyls. For example, the electrooxidative dearomatization of biphenyls has been developed to synthesize cyclohexadienones. chemistryviews.org Another electrochemical method involves the reductive coupling of halogenated aromatic hydrocarbons, such as bromobenzene (B47551) or chlorobenzene, using a catalyst like NiCl₂bpy in an undivided electrochemical cell. google.com This method has the advantages of operating at room temperature and having low energy consumption. google.com Furthermore, a metal-free electrochemical reductive method for biaryl formation from N,N'-diarylureas has been reported, which is particularly suitable for electron-deficient and sterically hindered products. nih.gov

The following table summarizes key features of these alternative synthetic methods.

MethodPrincipleTypical ReactantsKey Advantages
Photochemical Light-induced reactionN-Aroylsulfonamides, Cyclic sulfonesMetal-free, mild conditions, potential use of sunlight researchgate.netcdnsciencepub.com
Electrochemical Electricity-driven reactionHalogenated arenes, DiarylureasRoom temperature operation, low energy consumption, high regioselectivity chemistryviews.orggoogle.comnih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally sustainable chemical processes. Key areas of focus include the selection of benign solvents, maximizing atom economy, and improving energy efficiency.

Solvent Selection and Minimization

The choice of solvent has a significant impact on the environmental footprint of a chemical synthesis. researchgate.net In the context of biphenyl synthesis, particularly through Suzuki-Miyaura coupling, research has been directed towards replacing hazardous solvents with greener alternatives. acs.org Traditionally, solvents like toluene, dioxane, and dimethylformamide are used. rsc.org However, efforts are being made to utilize more environmentally friendly options.

A multivariate data analysis approach has been used to screen for greener solvents for the bromination of a biphenyl derivative, a reaction often performed in chlorinated solvents like chlorobenzene. acs.org This study identified acetone (B3395972), ethyl acetate (B1210297), and dimethyl carbonate as viable and greener alternatives. acs.org Propylene carbonate (PC) has also been highlighted as a green solvent for Suzuki-Miyaura cross-coupling reactions, offering advantages such as being a superior and greener alternative to dimethoxyethane (DME). ttk.huresearchgate.net

Furthermore, performing reactions in aqueous media is a key goal of green chemistry. Suzuki couplings can be conducted in purely aqueous conditions, as organoboranes are often compatible with water-soluble palladium catalysts. lumenlearning.com This not only reduces the reliance on organic solvents but also simplifies product purification.

Solvent ClassGreen Alternative ExamplesRationale for Use
Aprotic Dipolar Dimethyl carbonate (DMC)Biodegradable, less toxic acs.org
Ester Ethyl acetateReadily biodegradable, effective solvent acs.org
Ketone AcetoneReadily biodegradable, non-toxic acs.org
Carbonate Propylene Carbonate (PC)High boiling point, low volatility, greener alternative to DME ttk.huresearchgate.net
Aqueous WaterBenign, reduces organic waste lumenlearning.comfrontiersin.org

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency with which all atoms in the reactants are incorporated into the final product. numberanalytics.com Reactions with high atom economy generate less waste and are therefore more sustainable. numberanalytics.com

Transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are often designed to be highly atom-economical. numberanalytics.com The byproducts of the Suzuki coupling are typically inorganic salts and water-soluble borane (B79455) derivatives, which are generally less hazardous and easier to remove than the byproducts of other coupling reactions like the Stille coupling. libretexts.orglumenlearning.com This high atom economy makes the Suzuki coupling particularly suitable for large-scale industrial synthesis. libretexts.orglumenlearning.com

Efforts to further improve atom economy in Suzuki couplings include the development of methods that can utilize all alkyl or aryl groups from trialkyl- or triarylborane reagents, which would otherwise be wasted. acs.orgacs.org Maximizing reaction efficiency also involves optimizing reaction conditions to achieve high yields and high turnover rates for the catalyst, allowing for lower catalyst loading. lumenlearning.com

Energy Efficiency in Reaction Design

Many modern catalytic systems for biphenyl synthesis are designed to operate under mild conditions. For example, some electrochemical syntheses of biphenyls can be carried out at room temperature. google.com The use of highly active catalysts in Suzuki couplings can also reduce the need for high reaction temperatures. lumenlearning.com

Microwave-assisted synthesis is an effective technology for improving energy efficiency. numberanalytics.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields. numberanalytics.comfrontiersin.org This has been successfully applied to Suzuki-Miyaura and Heck cross-coupling reactions of nucleosides in water, demonstrating the synergy of using a green solvent and an energy-efficient heating method. frontiersin.org The use of flow chemistry can also contribute to energy efficiency through better heat transfer and precise control over reaction parameters. acs.org

Energy Efficiency StrategyExample ApplicationBenefit
Ambient Temperature Reactions Electrochemical synthesis of biphenylsReduced energy demand for heating/cooling google.com
Microwave-Assisted Synthesis Suzuki-Miyaura coupling in waterSignificant reduction in reaction time, improved yields numberanalytics.comfrontiersin.org
Flow Chemistry Palladium-catalyzed cross-couplingPrecise temperature control, enhanced heat transfer, improved efficiency acs.org
Highly Active Catalysts Modern Pd-catalyst systemsLower reaction temperatures, reduced reaction times lumenlearning.com

Derivatization Strategies and Scaffold Modifications

The strategic modification of the this compound scaffold is a key area of research, aimed at exploring and optimizing its chemical and biological properties. These modifications primarily involve functional group interconversions, the introduction of diverse heterocyclic moieties, and halogenation to study substituent effects.

Functional Group Interconversions

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. imperial.ac.uk These reactions are crucial for creating a diverse range of derivatives from a common starting material like this compound.

The hydroxyl (-OH) and ester (-COOCH₃) groups of this compound are primary sites for such modifications. For instance, the hydroxyl group can be converted to an ether or an ester. The phenolic hydroxyl group can undergo O-alkylation by reacting with alkyl halides in the presence of a base. For example, reaction with ethyl chloroacetate (B1199739) in dry acetone with anhydrous potassium carbonate can yield the corresponding ether. nih.gov

The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of other functional groups. escholarship.org For instance, the resulting carboxylic acid can be transformed into an amide by reacting with an amine. The Arndt-Eistert reaction provides a method for homologation of the carboxylic acid, effectively lengthening the carbon chain. vanderbilt.edu Another important transformation is the reduction of the ester to an alcohol. vanderbilt.edu Reagents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. The resulting alcohol can then be further modified, for instance, by oxidation to an aldehyde. vanderbilt.eduscribd.com

Table 1: Key Functional Group Interconversions

Starting Functional GroupReagent(s)Product Functional Group
Hydroxyl (-OH)Alkyl halide, BaseEther (-OR)
Ester (-COOR)H₂O, Acid/BaseCarboxylic Acid (-COOH)
Carboxylic Acid (-COOH)SOCl₂, AmineAmide (-CONHR)
Ester (-COOR)LiAlH₄Alcohol (-CH₂OH)
Primary Alcohol (-CH₂OH)Mild Oxidizing Agent (e.g., PCC)Aldehyde (-CHO)

This table presents common functional group interconversions applicable to the derivatization of this compound and its analogues.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the this compound scaffold is a significant strategy to generate novel compounds with potentially enhanced biological activities. nih.govuou.ac.inopenmedicinalchemistryjournal.com Heterocyclic compounds are a major class of organic molecules with wide-ranging applications in medicinal chemistry. nih.govuou.ac.inopenmedicinalchemistryjournal.com

One common approach involves the conversion of the ester group to a hydrazide by reacting with hydrazine (B178648) hydrate. researchgate.net This hydrazide can then serve as a key intermediate for the synthesis of various five- and six-membered heterocyclic rings. For example, condensation of the hydrazide with appropriate reagents can lead to the formation of oxadiazoles, pyrazoles, or triazoles. researchgate.netnih.gov

Table 2: Examples of Heterocyclic Moieties Introduced

Starting MaterialReagent(s)Resulting Heterocycle
Hydrazide derivativePhenylisothiocyanate, NaOHTetrazole
Hydrazide derivativeIsatinIndole-containing hydrazone
4-Formylphenyl benzoateThiazole precursorsThiazole

This table provides examples of how heterocyclic moieties can be introduced onto a phenyl benzoate scaffold, a strategy applicable to this compound. researchgate.netresearchgate.net

Halogenation and Substituent Effects

Halogenation of the aromatic rings of this compound is a common strategy to investigate the influence of substituents on the molecule's properties. google.com The position and nature of the halogen atom can significantly alter the electronic and steric characteristics of the compound. egyankosh.ac.in

Electrophilic aromatic substitution reactions are typically employed for halogenation. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. egyankosh.ac.in Therefore, direct halogenation of this compound would likely lead to substitution at the positions ortho to the hydroxyl group.

The introduction of halogens can have a profound effect on the molecule's reactivity and biological activity. science.gov Halogens are known to influence factors such as lipophilicity, which can affect how a molecule interacts with biological membranes. science.gov The electronic effect of halogens, which is generally electron-withdrawing through induction (-I effect), can also impact the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. egyankosh.ac.in Studies on related compounds have shown that the presence and position of chloro and methyl substituents can significantly influence anti-inflammatory activity. researchgate.net

Table 3: Common Halogenation Reagents

ReagentHalogen Introduced
N-Bromosuccinimide (NBS)Bromine (Br)
N-Chlorosuccinimide (NCS)Chlorine (Cl)
Iodine (I₂)Iodine (I)

This table lists common reagents used for the halogenation of aromatic compounds, which can be applied to the this compound scaffold.

Computational Chemistry and Theoretical Investigations of Methyl 2 Hydroxy 4 Phenylbenzoate

Density Functional Theory (DFT) Calculations

DFT has become a primary method for the quantum mechanical investigation of organic molecules. redalyc.orgresearchgate.net Calculations are often performed using specific functionals, such as B3LYP, combined with various basis sets like 6-311G(d,p) or 6-311++G(d,p), to predict molecular properties. researchgate.netresearchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. nih.govtandfonline.com For molecules with rotatable bonds, like Methyl 2-hydroxy-4-phenylbenzoate, this process also involves conformational analysis to identify the most stable conformer. The planarity of the phenyl rings and the dihedral angles between them are key parameters determined through optimization. nih.gov Theoretical calculations have shown that the optimized geometry of similar molecules can be in good agreement with experimental results from X-ray crystallography. nih.gov In some cases, DFT calculations can reveal that the conformation observed in a crystal structure is not the absolute minimum energy conformer in the gas phase. researchgate.net

The optimized molecular structure of related benzophenone (B1666685) derivatives has been achieved using methods like B3LYP with a 6-31G(d,p) basis set. nih.gov For instance, in a study on a similar compound, the dihedral angles calculated by DFT correlated well with experimental data. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. ekb.egnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ekb.eg

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. ekb.egirjweb.com A smaller gap suggests higher reactivity. researchgate.net DFT calculations are widely used to determine the energies of these orbitals and the resulting energy gap. irjweb.comresearchgate.net For example, the HOMO-LUMO gap for a related benzophenone derivative was calculated to be 4.395 eV using the B3LYP/6-31G(d,p) level of theory. nih.gov

Calculated HOMO-LUMO Energies and Gap for a Related Benzophenone Derivative nih.gov
ParameterEnergy (eV)
EHOMO-6.275
ELUMO-1.880
Energy Gap (ΔE)4.395

Vibrational Frequency Calculations and Spectral Simulation

Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. nih.gov These calculations can confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and aid in the assignment of vibrational modes to specific molecular motions. nih.govtandfonline.com

DFT methods, such as B3LYP with the 6-311G(d,p) basis set, have been shown to yield calculated vibrational frequencies that are in good agreement with experimental FT-IR spectra for similar compounds. researchgate.netnih.gov Often, a scaling factor is applied to the calculated frequencies to better match the experimental values.

Spectroscopic Parameter Prediction (NMR Chemical Shifts via GIAO)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. researchgate.netepstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized structure, theoretical ¹H and ¹³C NMR spectra can be simulated. researchgate.net

These theoretical predictions are highly valuable for confirming the structure of newly synthesized compounds and for assigning signals in complex experimental spectra. redalyc.org For instance, in a study on a related benzoate (B1203000) compound, ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method with the B3LYP/6-311G(d) level of theory in a solvent model (DMSO). epstem.net The calculated values showed good correlation with the experimental data. epstem.net

Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for a Related Benzoate epstem.net
Carbon AtomExperimental (DMSO)Calculated (DFT, DMSO)
C11 (C=O)164.28168.64
C1148.84-
C2152.03-
C3144.62-

Electronic Transition Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands observed in UV-Visible spectroscopy. nih.govepstem.net By simulating the UV-Vis spectrum, TD-DFT can predict the maximum absorption wavelengths (λmax) and help to understand the nature of the electronic transitions involved (e.g., n → π* or π → π*). scirp.org

TD-DFT calculations are typically performed on the optimized ground-state geometry. nih.gov For a similar benzoate derivative, TD-DFT/B3LYP calculations were used to simulate the UV-Visible spectrum in ethanol, and the results were compared with experimental data. epstem.net The coefficients of the orbital transitions in the TD-DFT output indicate the contribution of each orbital jump to the excited state. stackexchange.com

Calculated UV-Visible Spectral Data for a Related Benzoate in Ethanol epstem.net
Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
---

Data for this compound is not explicitly available in the provided search results. The table structure is based on typical TD-DFT output.

Molecular Dynamics Simulations

While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations can provide information about the conformational flexibility and intermolecular interactions of this compound in different environments, such as in solution or in complex with a biological target. uq.edu.auresearchgate.net

MD simulations have been employed to understand the interaction mechanisms between small molecules and proteins, where the binding free energy can be calculated to assess the stability of the complex. nih.gov For example, MD simulations of related phenylbenzoate systems have been used to investigate their orientation and interaction within the active site of enzymes. uq.edu.au These simulations can reveal the preferred binding modes and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Conformational Sampling and Stability

For molecules with rotatable bonds, such as the C(aromatic)-C(carbonyl) bond and the C-O ester bond in benzoate derivatives, multiple rotational isomers can exist. ufms.br Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to explore the potential energy surface (PES) of the molecule. ufms.br By systematically rotating specific dihedral angles, researchers can map the energy landscape and identify the minima, which correspond to stable conformers, and the transition states that separate them.

For instance, a study on methyl 3-nitrobenzoate, a related compound, utilized semi-empirical and DFT methods to identify two primary stable conformers resulting from rotation around the C(ar)–C(carbonyl) bond. The relative stability of these conformers was quantified by their Gibbs free energies. It was found that the planarity of the O=C-O-C moiety with the benzene (B151609) ring is crucial for stability due to the maximum overlap of π orbital systems. ufms.br A similar approach for this compound would involve rotating the phenyl group and the methyl ester group to find the most stable spatial arrangement. The stability of different conformers can be influenced by intramolecular interactions, such as hydrogen bonds or steric hindrance. ufms.br

Computational methods can also determine the energy barriers between conformers, providing information on the flexibility of the molecule and the ease of interconversion between different shapes. cwu.edu

Intermolecular Interactions in Solution and Crystalline States

In addition to intramolecular forces, the interactions between molecules are fundamental to understanding the properties of a substance in its condensed phases (solution and solid-state).

In solution, the solvent can significantly influence the conformational equilibrium of a molecule. ufms.br Computational models can simulate the solvent environment, often using continuum models or by including explicit solvent molecules, to predict how intermolecular forces with the solvent affect the stability of different conformers. ufms.br

In the crystalline state, molecules are arranged in a highly ordered three-dimensional lattice. The specific arrangement, or crystal packing, is governed by a complex network of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govresearchgate.net X-ray crystallography provides the experimental determination of this arrangement. researchgate.net Computational studies, particularly DFT, can complement this by optimizing the crystal structure and analyzing the forces holding the crystal together. researchgate.net For example, in many benzoate derivatives, C-H···O and C-H···π interactions are crucial for stabilizing the crystal packing. researchgate.net In the case of this compound, the hydroxyl group can act as a hydrogen bond donor, and the carbonyl and hydroxyl oxygens can act as acceptors, likely leading to significant hydrogen bonding networks in the solid state.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical calculations can provide a range of descriptors that are useful for predicting the reactivity of a molecule. These descriptors are derived from the electronic structure of the molecule, typically calculated using DFT. imist.maepstem.netepstem.netresearchgate.net

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental. EHOMO is related to the ability of a molecule to donate electrons (nucleophilicity), while ELUMO relates to its ability to accept electrons (electrophilicity). imist.ma

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. imist.ma

Global Reactivity Descriptors: From the HOMO and LUMO energies, several other descriptors can be calculated to quantify reactivity: imist.ma

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

Table 1: Illustrative Quantum Chemical Descriptors for a Related Compound (Note: This data is for (2-hydroxy-5-methylphenyl) phenyl methanone (B1245722), a structurally related compound, and is provided for illustrative purposes only.)

DescriptorValue (eV)
EHOMO-6.275
ELUMO-1.880
Energy Gap (ΔE)4.395
Data sourced from a DFT study on (2-hydroxy-5-methylphenyl) phenyl methanone. nih.gov

Biological and Pharmacological Activities: Mechanistic Insights and Structure Activity Relationships

Antioxidant Activities

Radical Scavenging Assays (e.g., DPPH)

There is no specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays for Methyl 2-hydroxy-4-phenylbenzoate in the reviewed scientific literature. The DPPH assay is a common method used to evaluate the antioxidant capacity of compounds by measuring their ability to scavenge this stable free radical. mdpi.comnih.govmdpi.com

Research has been conducted on the antioxidant potential of other benzoate (B1203000) esters. For instance, a study on phenyl benzoate reported an IC50 value of 605.6 μM in a DPPH assay. researchgate.net Another investigation into various synthesized phenyl benzoate compounds noted that one derivative, identified as compound 4c, showed strong antioxidant activity with an IC50 of approximately 13.06 μM. bjmu.edu.cn However, the precise structure of this compound was not specified as this compound. The antioxidant activity of phenolic compounds is generally influenced by factors such as the number and position of hydroxyl groups. nih.govnih.gov

Computational Elucidation of Antioxidant Mechanisms

Specific computational studies to elucidate the antioxidant mechanisms of this compound have not been identified in the surveyed literature. Such studies often involve density functional theory (DFT) to calculate parameters like bond dissociation enthalpies, which provide insight into the molecule's ability to donate a hydrogen atom to neutralize free radicals. researchgate.net While the antioxidant mechanism for a related phenyl benzoate derivative (compound 4c) was reportedly studied using computational chemistry, the specific findings and the exact structure of the compound are not available. bjmu.edu.cn

Enzyme Inhibition Studies

Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) Inhibition

No research data was found regarding the inhibitory effects of this compound on the enzymes Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). These enzymes are critical to the pentose (B10789219) phosphate (B84403) pathway (PPP), which is vital for producing NADPH, a key cellular reductant. researchgate.netnih.gov

Studies have explored the inhibition of these enzymes by other, different benzoate derivatives. For example, a series of methyl 4-amino benzoates were analyzed for their inhibitory action on G6PD and 6PGD, with IC50 values ranging from 100.8 to 430.8 μM for G6PD and 206 to 693.2 μM for 6PGD. researchgate.netresearchgate.netresearchgate.net However, these compounds are structurally distinct from this compound, and their activity cannot be extrapolated. The inhibitory potential of various phenolic compounds against G6PD and 6PGD has also been investigated more broadly. nih.gov

Glutathione (B108866) Reductase (GR) and Glutathione S-transferase (GST) Inhibition

There is no available information on the inhibitory activity of this compound against Glutathione Reductase (GR) and Glutathione S-transferase (GST). These enzymes are crucial for the glutathione system, which protects cells from oxidative stress and detoxifies harmful compounds. researchgate.netnih.govnih.gov

Inhibition studies have been performed on other methyl benzoate derivatives. For instance, the inhibitory effects of methyl 4-aminobenzoate (B8803810) derivatives on GR and GST were examined, but these findings are specific to the compounds tested. researchgate.netresearchgate.net The interaction of various plant polyphenols with human GSTs has also been a subject of research to understand their potential as chemomodulators. nih.gov

Anti-tyrosinase Activity

Specific data on the anti-tyrosinase activity of this compound is not present in the current body of scientific literature. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for applications in cosmetics and medicine. nih.govnih.gov

Evaluations of other phenyl benzoate compounds have been reported. One study that synthesized and evaluated eight phenyl benzoate compounds found that they exhibited minimal anti-tyrosinase activity. bjmu.edu.cn Another investigation of a different set of phenyl benzoate derivatives also reported that they did not show evident activity against the enzyme. bjmu.edu.cnbjmu.edu.cn

Anti-pancreatic Lipase (B570770) Activity

Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats. Its inhibition is a key strategy for managing obesity. Phenyl benzoate derivatives have been investigated for their potential to inhibit this enzyme.

In a study evaluating a series of synthesized phenyl benzoate compounds, several derivatives demonstrated weak anti-pancreatic lipase activity. bjmu.edu.cn Specifically, compounds designated as 4c, 5d, 6c, and 6d were tested for their inhibitory effects. The results indicated that these compounds possess some level of activity, although it was not potent. bjmu.edu.cn The varying degrees of inhibition among these derivatives suggest that the specific substitutions on the phenyl and benzoate rings play a role in their interaction with the enzyme's active site.

Another investigation into the biological activities of phenyl benzoate, benzophenone (B1666685), and xanthone (B1684191) compounds also explored their effects on pancreatic lipase. bjmu.edu.cnbjmu.edu.cn While some benzophenone derivatives showed inhibitory activity, the studied phenyl benzoate compounds (compounds 1–8 in the study) did not exhibit significant anti-pancreatic lipase effects under the tested conditions. bjmu.edu.cnbjmu.edu.cn This highlights the structural specificity required for effective inhibition. The structure-activity relationship appears to be sensitive, with even minor modifications potentially leading to a loss of activity. For instance, research on benzophenone derivatives, which share a diphenyl structure, has identified compounds with a certain degree of inhibitory action against pancreatic lipase, suggesting that the core diaryl structure can be a starting point for designing inhibitors. researchgate.net

Inhibition of Pancreatic Lipase by Phenyl Benzoate Derivatives

This table summarizes the anti-pancreatic lipase activity of various phenyl benzoate compounds as reported in scientific literature.

CompoundInhibition Rate (%)Reference
Compound 4c33.52 bjmu.edu.cn
Compound 6d20.77 bjmu.edu.cn
Compound 6c18.37 bjmu.edu.cn
Compound 5d15.76 bjmu.edu.cn

DNA Cleavage Activities

The ability of chemical compounds to interact with and cleave DNA is a significant area of research, particularly in the development of new therapeutic agents. Certain molecular structures can bind to DNA and, upon activation by an external agent like light or through redox processes, can cause single-strand or double-strand breaks in the DNA backbone. science.gov

While direct studies on the DNA cleavage activity of this compound are not extensively documented in the provided context, research on structurally related or functionally similar compounds provides insight into potential mechanisms. For example, studies on Schiff base derivatives of benzothiazole (B30560) have demonstrated DNA cleavage activity. researchgate.net These compounds, when complexed with metals, can interact with plasmid DNA (like pBR322) and induce cleavage, a process that can be visualized using agarose (B213101) gel electrophoresis. researchgate.net The mechanism often involves the generation of reactive oxygen species that attack the deoxyribose sugar or the nucleotide bases.

Furthermore, research into anthraquinone (B42736) derivatives has shown their ability to act as DNA topoisomerase IIα inhibitors, which involves binding to the enzyme-DNA complex and preventing the re-ligation of cleaved DNA strands. tandfonline.com Molecular docking studies help to elucidate the binding modes and energy of these interactions. tandfonline.com The general principle involves the compound intercalating between DNA base pairs or binding to the minor groove, which positions it to facilitate the cleavage event. science.gov Photo-induced DNA cleavage is another mechanism where a compound, upon absorbing light, becomes excited and transfers energy or an electron to DNA or molecular oxygen, leading to strand scission. science.gov

Neuropharmacological Investigations (e.g., Dopamine (B1211576) Agonist Properties of Related Compounds)

The neuropharmacological activities of compounds are of great interest for treating a wide range of central nervous system (CNS) disorders. science.gov The dopamine system is a crucial target, and compounds that act as dopamine agonists or antagonists can have significant therapeutic effects in conditions like Parkinson's disease and certain psychiatric disorders. google.comresearchgate.net

While specific neuropharmacological data for this compound is limited in the available resources, the investigation of related chemical structures offers valuable insights. For instance, the development of small molecules for treating neurodegenerative diseases has identified various compounds that modulate neurotransmitter systems. google.com Some therapeutic strategies for post-traumatic stress disorder (PTSD) involve the use of dopamine antagonists or partial dopamine D2 receptor agonists. researchgate.net

Research into treatments for neurodevelopmental disorders has led to the screening of small molecule libraries to identify compounds that can restore balance in neural circuits. justia.com This work often involves high-throughput screening to find molecules that modulate specific targets, such as neurotransmitter receptors or transporters. The core structures of these molecules can vary widely, but they provide a framework for understanding how different chemical scaffolds can be adapted to interact with neurological targets. The study of Mannich bases, for example, has revealed compounds with potential anticholinesterase activity and protective effects against neuronal cell damage, highlighting how specific functional groups can impart neuroprotective properties. ipinnovative.com

Compound Reference Table

List of Chemical Compounds

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Elucidation of Structure-Activity Relationships (SAR)

SAR studies involve systematically altering the molecular structure of a lead compound and observing the corresponding changes in its biological activity. This qualitative approach helps identify key functional groups and structural features essential for the compound's function.

The biological profile of biphenyl (B1667301) derivatives, including the parent structure of Methyl 2-hydroxy-4-phenylbenzoate, is highly sensitive to the nature and position of substituents on the aromatic rings. Research on related structures provides insights into these relationships.

For instance, in a series of O-biphenyl carbamates, SAR exploration revealed that structural features on the biphenyl ring are conducive to activities at the primary biological targets. researchgate.net The introduction of substituents can significantly modulate the activity. For example, in a study of 3-(adenosylthio)benzoic acid derivatives, adding a 2-chloro substituent did not affect activity compared to the parent compound, while a more electronegative fluorine at the same position decreased activity. nih.govmdpi.com Conversely, introducing a phenyl group at the 3-position was beneficial, leading to subnanomolar inhibitory potency, likely due to additional hydrophobic interactions with the target site. nih.gov

In the context of salicylanilides, a class of compounds sharing some structural similarities with hydroxy-phenylbenzoates, a free phenolic hydroxyl group is often required for activity. nih.gov Methylation or benzylation of this phenol (B47542) group can lead to a loss of activity. nih.gov The activity is also heavily influenced by the presence of electron-withdrawing groups on the aniline (B41778) ring. nih.gov

The following table summarizes the impact of various substituents on the biological activity of biphenyl and related compounds, as reported in different studies.

Table 1: Impact of Substituent Modifications on Biological Activity

Parent Compound Class Substituent Modification Position Observed Effect on Activity Reference
3-(Adenosylthio)benzoic acid 2-Chloro 2 No significant change nih.govmdpi.com
3-(Adenosylthio)benzoic acid 2-Fluoro 2 Decreased nih.govmdpi.com
3-(Adenosylthio)benzoic acid 2-Phenyl 2 Decreased nih.govmdpi.com
3-(Adenosylthio)benzoic acid 3-Phenyl 3 Increased nih.gov
Salicylanilides Methylation of hydroxyl 2 Loss of activity nih.gov
Salicylanilides Benzylation of hydroxyl 2 Loss of activity nih.gov

The spatial arrangement of functional groups is critical, and positional isomerism can markedly affect pharmacological properties. suny.edu Studies on benzoic acid derivatives demonstrate that the relative positions of substituents significantly influence their antibacterial activity. nih.gov For example, attaching a hydroxyl group at the second carbon atom (ortho position) of the benzoic ring was found to reduce the time needed to kill bacterial cells compared to other isomers. nih.gov

In a study of nitric oxide-donating aspirin, the ortho- and para-isomers exhibited potent cell growth inhibition with low micromolar IC50 values, whereas the meta-isomer was significantly less active, with IC50 values in the high micromolar range. suny.edu This highlights a striking difference in biological activity among positional isomers. suny.edu Similarly, for substituted benzoates, an ethyl 2-bromo benzoate (B1203000) isomer showed higher stability than the 4-bromo isomer, which may be due to a competition between electronic and steric effects of the bromine atom at the ortho position. nih.gov

These findings underscore that the specific placement of the hydroxyl, ester, and phenyl groups in this compound is likely a key determinant of its interaction with biological targets.

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological receptors. For biphenyl compounds like this compound, a key conformational feature is the torsional or dihedral angle between the two phenyl rings.

Computational studies on phenyl benzoate have been used to calculate its molecular structure, including bond distances and angles, and to analyze its conformational properties. nih.gov Such analyses estimate the energy barriers for the rotation of the phenyl groups around the connecting bonds. nih.gov The preferred conformation affects how well the molecule fits into a receptor's binding site. In some chalcone (B49325) derivatives, which also contain two aromatic rings, a trans-conformation is thermodynamically most stable, allowing for an intramolecular hydrogen bond that facilitates electron transfer. researchgate.net The angle between the planes of the phenyl rings can influence conjugation and intermolecular interactions, which are critical for biological activity. researchgate.net

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of novel, unsynthesized molecules. nih.gov

QSAR models are developed using a "training set" of molecules with known activities to establish a correlation. nih.gov The predictive power of the resulting model is then validated using an external "test set" of compounds. medcraveonline.com

For various classes of biphenyl derivatives, QSAR models have been successfully developed. For instance, 3D-QSAR models for biphenyl carboxylic acid inhibitors of matrix metalloproteinase-3 (MMP-3) have shown good correlation coefficients between docking scores and biological activities. researchgate.net In another study on angiotensin II receptor antagonists, a 3D-QSAR model provided good predictivity for both the training set and an external test set, guiding the design of new drug candidates. nih.gov These models, whether 2D or 3D, can provide useful information to design new compounds and help in predicting their activity before synthesis. researchgate.net

The quality of a QSAR model is assessed by statistical parameters like the squared correlation coefficient (R²) for the training set and the predictive R² (R²pred) for the test set. medcraveonline.com For a series of biphenyl carboxamide analogs, a statistically significant model was developed with an R² of 0.800 and an R²pred of 0.7217, indicating a good predictive model. medcraveonline.com

QSAR models rely on calculating molecular descriptors that quantify various physico-chemical properties of the molecules. nih.gov These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Key physico-chemical descriptors include:

LogP (Octanol-Water Partition Coefficient): Represents the lipophilicity of a compound, which affects its ability to cross biological membranes. nih.gov

CMR (Molar Refractivity): Relates to the molecule's volume and polarizability, influencing binding interactions.

Electronic Descriptors: Such as Hammett constants, which describe the electron-donating or -withdrawing properties of substituents.

Topological Descriptors: Numerical indices that describe the molecule's size, shape, and branching.

The correlation between these descriptors and biological activity is established through statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov For example, in a QSAR study on anticonvulsant phenylacetanilides, a variety of descriptors were calculated, and the most significant ones were selected to build the model. analchemres.org The relationship between descriptors and activity can be linear or non-linear. analchemres.org The ultimate goal is to understand which properties are most influential, for instance, whether activity is driven by hydrophobicity, electronic effects, or the steric bulk of certain substituents.

Table 2: Physico-Chemical Descriptors Used in QSAR

Descriptor Type Property Represented Relevance to Biological Activity
LogP Lipophilicity / Hydrophobicity Membrane permeability, transport to target site
Molar Refractivity (CMR) Molecular Volume, Polarizability Binding affinity, steric fit with receptor
Dipole Moment Polarity, Charge Distribution Electrostatic interactions with target
Topological Indices Molecular Size, Shape, Branching Overall fit and interaction with receptor surface
Hydrogen Bond Donors/Acceptors H-bonding capacity Specific hydrogen bonding interactions with target
Electronic Parameters Electron-donating/withdrawing effects Covalent and non-covalent electronic interactions

Validation of QSAR Models

The development of a reliable QSAR model is critically dependent on its validation. Validation ensures that the model is not a result of chance correlation and has true predictive power for new, untested compounds. nih.gov Several methods are employed to assess the validity and robustness of a QSAR model. nih.govd-nb.info

Internal Validation is often the first step and is performed on the training set of molecules used to build the model. The most common technique is cross-validation. nih.gov In leave-one-out (LOO) cross-validation, a single compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the set. The results are used to calculate the cross-validated correlation coefficient (q² or r²(CV)). A QSAR model is generally considered acceptable if it has a q² value greater than 0.5. mdpi.com

External Validation is considered the most stringent test of a QSAR model's predictive ability. nih.gov This involves using the model to predict the biological activity of an external test set of compounds that were not used in the model's development. mdpi.com The predictive ability is often assessed by the predictive r² (r²_pred), which measures the correlation between the predicted and experimental activities for the test set. nih.gov

Other important validation tools include:

Randomization of the response data (Y-scrambling): The biological activity data is randomly shuffled, and a new QSAR model is developed with the original independent variables. This process is repeated multiple times. If the original model is robust, the resulting randomized models should have very low correlation coefficients. nih.gov

Bootstrapping: Subsets of the original data are randomly sampled with replacement to generate multiple new training sets, and models are built for each. This helps assess the stability of the original model. nih.gov

An acceptable QSAR model must meet several statistical criteria. For instance, a model is generally considered reliable when the squared correlation coefficient (R²) is greater than 0.6 and the cross-validated correlation coefficient (q²) is greater than 0.5. mdpi.com

Interactive Table: Key Parameters for QSAR Model Validation

ParameterSymbolDescriptionAcceptable ValueReference
Coefficient of DeterminationMeasures the goodness-of-fit of the model to the training data.> 0.6 mdpi.com
Cross-validated Coefficientq² or r²(CV)Measures the internal predictive ability of the model.> 0.5 mdpi.com
Predictive r-squaredr²_predMeasures the predictive power of the model on an external test set.> 0.5 mdpi.com

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups.

For this compound, a potential pharmacophore model could be constructed based on its key chemical features:

A hydrogen bond donor from the 2-hydroxy group.

A hydrogen bond acceptor from the carbonyl oxygen of the ester group.

Two aromatic rings that can engage in π-π stacking or hydrophobic interactions.

The process of pharmacophore modeling can be ligand-based or structure-based. acs.org

Ligand-based modeling is used when the structure of the biological target is unknown. It involves superimposing a set of active molecules and extracting the common chemical features that are believed to be responsible for their activity. researchgate.net

Structure-based modeling is employed when the 3D structure of the target protein is available. The model is built by identifying the key interaction points between the ligand and the protein's active site.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of compounds to identify new molecules that match the pharmacophoric features. acs.org This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds.

Furthermore, the pharmacophore model can guide the design of new ligands by providing a blueprint of the necessary features. For this compound, the model could guide modifications to enhance binding affinity and selectivity. For example, the phenyl ring could be substituted with different groups to optimize hydrophobic or electronic interactions, or the ester linkage could be replaced with a more stable bioisostere, while ensuring the crucial spatial arrangement of the pharmacophoric features is maintained. researchgate.net This approach was successfully used to guide the synthesis of new inhibitors for hormone-sensitive lipase (B570770) (HSL), leading to the identification of compounds with low micromolar bioactivities. researchgate.net

Applications in Advanced Materials and Specialized Chemical Fields

Integration into Polymeric and Composite Materials

The incorporation of specific organic molecules into polymers and composites is a key strategy for developing materials with enhanced properties. Methyl 2-hydroxy-4-phenylbenzoate and its structural relatives, primarily the hydroxybenzophenones, are noted for their ability to impart desirable characteristics, particularly concerning light interaction and stability.

UV-Shielding Applications (Related Hydroxybenzophenones)

The primary application of the 2-hydroxybenzophenone (B104022) scaffold, which is central to the structure of this compound, is in the protection of materials from degradation caused by ultraviolet (UV) radiation. everlight-uva.com These compounds are a major class of UV absorbers used to enhance the performance and lifespan of polymers in coatings, plastics, and other advanced applications. everlight-uva.com

The mechanism of UV protection is intrinsic to the 2-hydroxybenzophenone structure. bcin.info These molecules absorb harmful UV radiation and dissipate the energy through a reversible intramolecular proton transfer process, converting the electronic energy into harmless thermal energy at a less damaging wavelength. bcin.infomdpi.com This process protects the polymer matrix from photodegradation, which can otherwise lead to discoloration, loss of gloss, chalking, and embrittlement. everlight-uva.comresearchgate.net

Benzophenone-based UV absorbers are compatible with a wide range of polymers, including polyolefins, and can be incorporated as additives. uvabsorber.com Research into similar compounds, such as 4-Hydroxybenzophenone (Ph2CO), has demonstrated their effectiveness. For instance, composite films of Poly(Vinyl Alcohol) (PVA) and Ph2CO have been shown to block almost the entire UV region (200–400 nm), with the shielding efficiency increasing with the concentration of the benzophenone (B1666685) additive. researchgate.net The modification of poly(methyl methacrylate) (PMMA) with related structures has also been shown to significantly reduce photodegradation. mdpi.com

For enhanced longevity and to prevent leaching, polymerizable derivatives of 2-hydroxybenzophenone can be synthesized and co-polymerized into the main polymer chain, permanently anchoring the UV-protective moiety. researchgate.net This approach ensures that the UV-stabilizing effect is maintained throughout the material's life. researchgate.net The effectiveness of these absorbers is often enhanced when used in combination with hindered amine light stabilizers (HALS). uvabsorber.com

Table 1: UV-Shielding Performance of a Related Hydroxybenzophenone Composite

Polymer Matrix UV Absorber Additive Additive Wt% UV Shielding Outcome Source
Poly(Vinyl Alcohol) (PVA) 4-Hydroxybenzophenone (Ph2CO) 4% Shields ~60% of UV light researchgate.net
Poly(Vinyl Alcohol) (PVA) 4-Hydroxybenzophenone (Ph2CO) Higher Concentrations Nearly complete blockage of 200-400 nm UV region researchgate.net
Polystyrene (PS) 2-hydroxy-4-n-octoxybenzophenone 0.25% Stabilized against loss of elongation properties google.com

Opto-electronic Materials

The rigid, aromatic structure of phenyl benzoate (B1203000) derivatives makes them suitable candidates for applications in opto-electronic materials, particularly in the field of liquid crystals (LCs). researchgate.net Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the foundation of widely used technologies like liquid crystal displays (LCDs).

The performance of liquid crystals relies on the specific molecular structure of the organic compounds used. researchgate.net Phenyl benzoates are a class of compounds known as calamitic (rod-shaped) liquid crystals. Their elongated shape and the presence of polarizable groups contribute to the formation of the necessary anisotropic liquid crystal phases (e.g., nematic and smectic) upon changes in temperature. researchgate.netbohrium.com The dielectric properties of these materials are crucial for their application in electronic displays, as they determine how the molecules will align in an electric field. researchgate.net

While research on this compound itself in this context is specific, the broader family of phenyl benzoate derivatives has been extensively studied for these properties. researchgate.net Scientists synthesize various homologous series of phenyl benzoates, modifying terminal chains and linking groups to fine-tune the temperature range and type of mesophase, thereby optimizing them for specific electronic applications. researchgate.netbohrium.com The synthesis of new phenylbenzoate-based calamitic liquid crystals is an active area of research for developing advanced display and sensor technologies. researchgate.net

Chemical Intermediate Roles in Complex Molecule Synthesis

In synthetic organic chemistry, the strategic construction of complex molecules often relies on the use of versatile chemical intermediates—stable compounds that serve as building blocks for more elaborate structures. nih.gov The functional groups present in this compound (a phenol (B47542), an ester, and two aromatic rings) make it a potential precursor in multi-step syntheses.

Benzophenone derivatives and related structures are valuable starting materials in organic chemistry. nih.gov For example, the structurally similar compound Methyl 2-(4-hydroxybenzoyl)benzoate is a known starting material for the synthesis of Pitofenone, an antispasmodic drug. nih.gov This highlights the role of the benzoyl benzoate framework in pharmaceutical synthesis. Similarly, ethyl (R)-2-hydroxy-4-phenylbutyrate serves as a key building block for producing several angiotensin-converting enzyme (ACE) inhibitors. jiangnan.edu.cn

The synthesis of complex molecules is often a challenging endeavor, and having access to functionalized intermediates simplifies the process. nih.govnih.gov The reactions involving this compound would likely target its hydroxyl and ester groups. The phenolic hydroxyl group can be alkylated or acylated, for instance, in a Williamson ether synthesis, to attach other molecular fragments. nih.gov The methyl ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or another ester, or it can be reduced to an alcohol. The Fries rearrangement is another key reaction for hydroxybenzophenones, allowing for the migration of the acyl group on the phenolic ring, which can be used to create different isomers. oup.com

These transformations allow chemists to use this compound as a scaffold, progressively adding complexity to build larger target molecules with specific biological or material properties.

Table 2: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product Functionality Relevance
Phenolic -OH Etherification (e.g., Williamson Synthesis) Aryl Ether Attachment of new side chains
Phenolic -OH Esterification Di-ester Modification of electronic/solubility properties
Methyl Ester Hydrolysis (Saponification) Carboxylic Acid Precursor for amides, acid chlorides, other esters
Methyl Ester Reduction Primary Alcohol Introduction of a new reactive site
Benzophenone Core Fries Rearrangement Isomeric Hydroxybenzophenone Structural modification to access different isomers

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of benzoate (B1203000) derivatives is a well-established area of organic chemistry. However, the pursuit of novel, efficient, and environmentally benign synthetic methods remains a key research focus. Future investigations into the synthesis of Methyl 2-hydroxy-4-phenylbenzoate could explore several promising avenues:

Catalyst-Free Synthesis: Recent advancements have demonstrated the feasibility of synthesizing substituted benzimidazoles and benzothiazoles without the need for a catalyst, often utilizing green solvents like ethanol. researchgate.net Similar catalyst-free approaches, potentially involving microwave-assisted organic synthesis, could be developed for the production of this compound, reducing costs and environmental impact.

Green Chemistry Approaches: The use of water as a solvent and the development of recyclable catalysts are central tenets of green chemistry. rsc.orgnih.gov Research into aqueous-phase reactions and the use of solid-supported catalysts could lead to more sustainable synthetic routes for this compound. For instance, hydrotalcite has been used as a catalyst for the green synthesis of other heterocyclic compounds. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. The application of flow chemistry to the synthesis of this compound could enable more efficient and controlled production.

Tandem Reactions: The development of tandem or one-pot reaction sequences, such as the SRN1-Stille reactions used for other chlorinated herbicides, could provide a more streamlined and efficient pathway to complex benzoate derivatives like the target compound. conicet.gov.ar

Identification of New Biological Targets and Therapeutic Applications

Phenylbenzoate and hydroxybenzoate derivatives have demonstrated a wide range of biological activities, suggesting that this compound could also possess therapeutic potential. Future research should focus on screening this compound against a variety of biological targets to uncover its pharmacological profile. Potential therapeutic areas to explore include:

Antimicrobial Activity: Thiazine derivatives containing a benzoate moiety have shown antimicrobial properties. ontosight.ai Given the prevalence of antimicrobial resistance, screening this compound against a panel of pathogenic bacteria and fungi is a logical first step.

Anti-inflammatory Effects: Some benzoate derivatives are known to inhibit pro-inflammatory cytokines. smolecule.com Investigating the anti-inflammatory potential of this compound could lead to new treatments for inflammatory conditions.

Anticancer Activity: Phenyl benzoate derivatives have been shown to exhibit cytotoxicity against cancer cell lines, such as A549 lung cancer cells. researchgate.net The potential of this compound as an anticancer agent warrants investigation, including studies on its effects on cell proliferation, apoptosis, and cell cycle regulation.

Enzyme Inhibition: Substituted phenylbenzoates have been investigated as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. nih.gov Exploring the inhibitory activity of this compound against various enzymes could reveal novel therapeutic targets.

Antioxidant Activity: The presence of a hydroxyl group suggests potential antioxidant properties. ontosight.ai Evaluating the radical scavenging and antioxidant capacity of this compound is a worthwhile area of investigation.

Advanced Computational Integration for Predictive Research and Drug Discovery

In silico methods are invaluable tools in modern drug discovery, enabling the prediction of a compound's properties and its interactions with biological targets. Future research on this compound should leverage computational approaches to accelerate its development:

Molecular Docking: Docking studies can predict the binding affinity and orientation of this compound within the active sites of various enzymes and receptors. nih.gov This can help to prioritize biological targets for experimental validation.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to correlate the structural features of a series of benzoate derivatives with their biological activities. researchgate.net This can guide the design of new analogs of this compound with improved potency and selectivity.

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. researchgate.net Early-stage ADMET profiling of this compound can help to identify potential liabilities and guide its optimization.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic properties and reactivity of the molecule, providing insights into its mechanism of action. researchgate.net

Development of Targeted Delivery Systems

The efficacy of a therapeutic agent can be significantly enhanced by delivering it specifically to the site of action, thereby minimizing off-target effects. Future research could focus on developing targeted delivery systems for this compound:

Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles, such as liposomes, dendrimers, or polymeric nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. ijpsjournal.comnih.gov

Targeted Ligands: Functionalizing these nanocarriers with targeting ligands, such as antibodies or peptides that bind to receptors overexpressed on diseased cells, could enable site-specific delivery. ijpsjournal.com

Stimuli-Responsive Systems: The development of "smart" delivery systems that release their payload in response to specific physiological stimuli, such as changes in pH or temperature at the disease site, could further enhance the therapeutic index of this compound. ijpsjournal.com

Graphene-Based Carriers: Graphene and its derivatives are being explored as potential drug delivery vehicles due to their large surface area and ability to be functionalized. scispace.com

Preclinical and Clinical Translational Research Potential

Should promising in vitro activity be identified, a clear path for the preclinical and clinical development of this compound can be envisioned. This process typically involves a series of well-defined stages: profil.com

Preclinical Studies: In vitro and in vivo studies are essential to evaluate the efficacy, toxicity, and pharmacokinetic profile of the compound. profil.com This includes determining the maximum tolerated dose and identifying any potential adverse effects in animal models.

Phase 0 and I Clinical Trials: If preclinical data are favorable, the compound can move into early-stage clinical trials in humans. Phase 0 studies involve administering microdoses to a small number of subjects to gather preliminary pharmacokinetic data. profil.com Phase I trials are primarily focused on assessing the safety, tolerability, and pharmacokinetic profile in a small group of healthy volunteers or patients. profil.com

Phase II Clinical Trials: These trials are designed to evaluate the efficacy of the drug in a larger group of patients with the target disease and to determine the optimal dose. profil.com

Phase III Clinical Trials: Large-scale, multicenter trials are conducted to confirm the efficacy and safety of the drug in a large patient population, often comparing it to the standard of care. profil.com

The journey from the laboratory to the clinic is long and challenging, but the diverse biological activities reported for related benzoate derivatives provide a strong rationale for the continued investigation of this compound and its potential to be translated into a clinically useful therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-hydroxy-4-phenylbenzoate, and how can reaction conditions be optimized to improve yield?

Answer :

  • Esterification : Start with 2-hydroxy-4-phenylbenzoic acid and methanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor reaction progress via TLC or HPLC. Optimize molar ratios (e.g., 1:5 acid:methanol) to reduce side products like diesters .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane, 1:4) or recrystallization from ethanol. Yield improvements (70–85%) are achievable by controlling temperature (60–80°C) and reaction time (6–8 hrs) .

Q. How should researchers validate the purity of this compound in preclinical studies?

Answer :

  • Analytical Techniques :
    • HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/water, 60:40) to detect impurities <0.1% .
    • NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR (e.g., δ 3.9 ppm for methoxy group, δ 7.2–7.8 ppm for aromatic protons) .
    • Melting Point Analysis : Compare observed melting point (e.g., 120–122°C) with literature values to detect polymorphic variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Answer :

  • Mechanistic Re-evaluation : Use in vitro receptor-binding assays (e.g., fluorescence polarization for NMDA or μ-opioid receptors) to clarify conflicting results. For example, μ-opioid receptor antagonism observed in spinal cord slices may explain paradoxical analgesic effects .
  • Metabolic Stability Testing : Conduct hepatic microsome assays to assess whether rapid metabolism in vivo reduces observed activity compared to in vitro studies .

Q. What computational methods are suitable for predicting the conformational stability of this compound derivatives?

Answer :

  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311G(d,p) level to calculate torsional barriers and intramolecular hydrogen bonding (e.g., O–H···O=C interactions) .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMSO or water) to predict aggregation tendencies or polymorph formation .

Q. How can researchers design experiments to elucidate the role of substituents (e.g., methoxy vs. hydroxy groups) in modulating pharmacological activity?

Answer :

  • Structure-Activity Relationship (SAR) Studies :
    • Synthesize analogs with systematic substitutions (e.g., 4-methoxy vs. 4-fluoro) and test in cell-based assays (e.g., IC₅₀ for COX-2 inhibition).
    • Use X-ray crystallography to correlate substituent electronic effects with binding pocket interactions (e.g., π-π stacking vs. hydrogen bonding) .

Methodological Challenges

Q. How should researchers address discrepancies in spectroscopic data (e.g., FTIR vs. Raman) for this compound?

Answer :

  • Cross-Validation : Compare experimental FTIR (e.g., C=O stretch at 1720 cm⁻¹) with DFT-calculated vibrational spectra to resolve ambiguities. Discrepancies in O–H stretches (3400–3600 cm⁻¹) may indicate solvent effects or polymorphism .
  • Solid-State vs. Solution Studies : Use ATR-FTIR for crystalline samples and Raman spectroscopy for solutions to account for phase-dependent shifts .

Q. What strategies are recommended for optimizing analytical method transfer between laboratories?

Answer :

  • Interlaboratory Validation : Share spiked samples with traceable impurities (e.g., 2-hydroxy-4-methoxybenzophenone) and standardize protocols for HPLC (column type, flow rate) .
  • Statistical Analysis : Apply Horwitz Ratio (HORRAT) to evaluate reproducibility of LC-MS/MS data across labs .

Data Interpretation and Reporting

Q. How can researchers reconcile conflicting cytotoxicity data for this compound in different cell lines?

Answer :

  • Cell Line-Specific Factors : Test compounds in isogenic cell pairs (e.g., wild-type vs. CYP3A4-overexpressing) to assess metabolic activation.
  • Apoptosis Pathway Analysis : Use flow cytometry (Annexin V/PI staining) to differentiate necrotic vs. apoptotic mechanisms .

Q. What guidelines should be followed when reporting crystal structure data for this compound derivatives?

Answer :

  • CIF Validation : Submit structures to the Cambridge Structural Database (CSD) with full displacement parameters and R-factors <5%. Include Hirshfeld surface analysis to document intermolecular interactions (e.g., C–H···π contacts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.